molecular formula C15H25NO4 B13507144 rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans

rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans

Cat. No.: B13507144
M. Wt: 283.36 g/mol
InChI Key: PLIUVOPTIDAPEH-IGBJHFKCSA-N
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Description

rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans is a sophisticated chiral cyclopropane derivative of significant value in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate, particularly in the development of protease inhibitors. Its structure, featuring a trans-configured cyclopropane moiety linked to a tert-butoxycarbonyl (Boc)-protected piperidine ring, is a privileged scaffold found in active pharmaceutical ingredients targeting viral proteases. The cyclopropane group is a well-established bioisostere used to constrain peptide conformations, enhance metabolic stability, and improve binding affinity by reducing the entropic penalty upon interaction with enzyme active sites [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5768173/]. The Boc-protected piperidine segment is a common building block for introducing a basic nitrogen center critical for interacting with the catalytic site of proteases, such as the Hepatitis C Virus (HCV) NS3/4A serine protease. Drugs like Boceprevir and Telaprevir, which contain similar cyclopropane-carboxylic acid motifs, underscore the therapeutic relevance of this chemical architecture [https://www.ncbi.nlm.nih.gov/books/NBK161811/]. The "rac-" prefix indicates the racemic mixture of this chiral molecule, providing researchers with a material for method development, screening, and as a starting point for chiral separation studies. This product is intended for research applications only and is not for diagnostic or therapeutic use. Proper storage and handling procedures should be followed.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

(1R,2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-7-5-4-6-11(16)8-10-9-12(10)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11?,12-/m1/s1

InChI Key

PLIUVOPTIDAPEH-IGBJHFKCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCCC1C[C@@H]2C[C@H]2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC2CC2C(=O)O

Origin of Product

United States

Biological Activity

rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, commonly referred to as trans-2-(1-tert-butoxycarbonyl-4-piperidyl)cyclopropanecarboxylic acid, is a synthetic compound with potential biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 183808-09-5
  • Structure : The compound features a cyclopropane ring and a piperidine moiety, which are significant for its biological interactions.

Pharmacological Profile

The compound exhibits a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that derivatives of piperidine compounds often demonstrate antimicrobial properties. The incorporation of the cyclopropane structure may enhance these effects by improving membrane permeability and interaction with microbial targets.

2. CNS Activity

The piperidine component suggests potential central nervous system (CNS) activity. Compounds similar to rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression.

3. Enzyme Inhibition

Preliminary studies show that this compound could inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

The exact mechanism of action for rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid is not fully elucidated but is hypothesized to involve:

  • Receptor Binding : Interaction with specific receptors in the CNS.
  • Enzyme Modulation : Alteration of enzyme activity affecting neurotransmitter levels.

Case Studies

Several studies have investigated the biological activity of similar compounds:

Case Study 1: Antimicrobial Efficacy

In a study evaluating various piperidine derivatives, it was found that certain modifications enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The presence of the tert-butoxycarbonyl group was crucial for increasing solubility and bioavailability .

Case Study 2: CNS Effects

A related compound demonstrated anxiolytic effects in animal models. The study highlighted the importance of the cyclopropane structure in enhancing binding affinity to serotonin receptors .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
CNS ActivityPotential anxiolytic effects
Enzyme InhibitionModulation of cytochrome P450 enzymes

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related cyclopropane derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Features pKa (Predicted) Key References
rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans 1820570-18-0 C15H24N2O4* 296.36 Piperidin-2-ylmethyl, Boc-protected, trans ~4.8
rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid EN300-754989 C12H19NO5 257.29 Pyrrolidin-3-yl, Boc-protected Not reported
2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid 1781383-17-2 C14H23NO4 269.34 Piperidin-3-yl, Boc-protected 4.78
rac-(1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid, trans 2059908-29-9 C9H14O3 170.21 Oxan-4-yl (tetrahydropyran), no Boc group Not reported
rac-(1R,2R)-2-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid, trans 2227778-92-7 C11H9Cl2O2 244.10 2,6-Dichlorophenyl, no heterocyclic moiety Not reported

Key Observations :

The oxan-4-yl derivative () lacks a nitrogen atom, eliminating the need for Boc protection and significantly lowering molecular weight (170.21 vs. 296.36) .

Boc Protection :

  • Boc groups are absent in the dichlorophenyl and oxanyl analogs, simplifying synthesis but reducing stability in acidic/basic conditions compared to Boc-protected derivatives .

pKa and Solubility :

  • The target compound’s predicted pKa (~4.8) aligns with similar Boc-protected piperidine derivatives (e.g., 4.78 for piperidin-3-yl analog, ), suggesting comparable ionization behavior in physiological environments .

Target Compound :

  • Likely synthesized via cyclopropanation of vinyl precursors, followed by Boc protection of the piperidine nitrogen and coupling reactions (e.g., HBTU-mediated amide bond formation, as in ) .

Comparisons :

  • Pyrrolidinyl Analog () : Uses similar cyclopropanation but substitutes piperidine with pyrrolidine, altering ring-closure steps.
  • Dichlorophenyl Derivative () : Synthesized via Suzuki-Miyaura coupling for aryl introduction, bypassing heterocyclic ring formation .

Preparation Methods

Boc Protection of Piperidine

  • Starting material: 1-(piperidin-2-yl)methyl intermediate
  • Reagents: Di-tert-butyl dicarbonate (Boc2O), base (e.g., sodium carbonate, potassium carbonate, or sterically hindered amines like diisopropylethylamine)
  • Solvent: Tetrahydrofuran (THF) or THF/water mixture
  • Conditions:
    • Temperature: 10 °C to 30 °C
    • Reaction time: 1 to 6 hours or until completion
  • Work-up: Isolation by filtration, chromatography, or recrystallization
  • Notes: This step selectively protects the piperidine nitrogen, preventing side reactions in subsequent steps.

Formation of the Cyclopropane-1-carboxylic Acid Core

  • Approach: Cyclopropanation of an alkene precursor or ring closure from an appropriate intermediate
  • Typical reagents: Alkyl lithium reagents (e.g., tert-butyl lithium) for lithiation steps, followed by quenching with carbon dioxide (dry ice) to introduce the carboxylic acid
  • Conditions:
    • Temperature: -100 °C to -60 °C during lithiation
    • Reaction time: 0.5 to 3 hours for lithiation, followed by 6 to 24 hours stirring after CO2 addition
  • Solvent: Anhydrous THF
  • Work-up: Conventional isolation by filtration, chromatography, recrystallization
  • Notes: This step requires strict anhydrous and low-temperature conditions to maintain stereochemistry and yield.

Coupling of Boc-Protected Piperidine to Cyclopropane

  • Method: Nucleophilic substitution or alkylation of the cyclopropane intermediate with the Boc-piperidinylmethyl moiety
  • Reagents: Alkyl lithium or other organometallic reagents to generate reactive intermediates
  • Conditions: Controlled temperature, inert atmosphere
  • Purification: Chromatography to separate stereoisomers and impurities
  • Notes: The trans stereochemistry is preserved by careful control of reaction parameters.

Reaction Scheme Summary

Step Reaction Description Reagents/Conditions Outcome
1 Boc protection of piperidine nitrogen Boc2O, Na2CO3 or K2CO3, THF, 10–30 °C, 1–6 h Boc-protected piperidine intermediate
2 Lithiation and carboxylation to form cyclopropane acid tert-butyl lithium, CO2, THF, -100 to -60 °C, 6–24 h Cyclopropane-1-carboxylic acid intermediate
3 Coupling Boc-piperidinylmethyl group to cyclopropane Organometallic reagent, inert atmosphere, chromatography rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans

Analytical Characterization

Research Findings and Notes

  • The stereochemistry (1R,2S) is critical for biological activity and must be carefully controlled during synthesis.
  • The Boc protecting group is stable under the reaction conditions used for cyclopropanation and coupling but can be removed under acidic conditions if needed for further derivatization.
  • The trans configuration of the cyclopropane ring is maintained through low-temperature lithiation and controlled quenching steps.
  • Purification by recrystallization and chromatography is essential to separate the desired stereoisomer from side products.
  • The compound is primarily used as a research intermediate in drug discovery and development, particularly in the design of molecules targeting receptors or enzymes sensitive to stereochemistry and functional group orientation.

Summary Table of Key Synthetic Parameters

Parameter Details
Boc Protection Reagents Di-tert-butyl dicarbonate, Na2CO3/K2CO3, DIPEA
Boc Protection Solvent THF or THF/water
Boc Protection Temp/Time 10–30 °C, 1–6 hours
Lithiation Reagent tert-Butyl lithium
Lithiation Temp/Time -100 to -60 °C, 0.5–3 hours
Carboxylation Reagent Carbon dioxide (dry ice)
Carboxylation Time 6–24 hours
Coupling Conditions Inert atmosphere, organometallic reagents, chromatography
Purification Methods Filtration, chromatography, recrystallization
Analytical Techniques NMR, HPLC, MS, IR, melting point, optical rotation

Q & A

Basic: What synthetic strategies are effective for achieving the trans configuration in cyclopropane derivatives like rac-(1R,2S)-2-({1-[(tert-butoxycarbonyl)piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid?

Methodological Answer:
The trans stereochemistry in cyclopropane rings is typically achieved via cyclopropanation reactions using alkenes and diazo compounds under controlled conditions. For example:

  • Simmons-Smith Reaction : Utilizes Zn-Cu couples and diiodomethane to generate carbene intermediates, enabling stereoselective cyclopropanation .
  • Transition Metal Catalysis : Rhodium or palladium catalysts (e.g., Rh₂(OAc)₄) with diazo esters can enhance stereochemical control. The tert-butoxycarbonyl (Boc) group on the piperidine moiety may sterically direct the reaction to favor the trans configuration .
  • Post-Synthesis Purification : Chiral chromatography (e.g., HPLC with cellulose-based columns) is often required to isolate the desired diastereomer .

Basic: How can the tert-butoxycarbonyl (Boc) group in this compound influence reactivity during synthetic modifications?

Methodological Answer:
The Boc group serves dual roles:

  • Protection : It shields the piperidine nitrogen from unwanted nucleophilic reactions during cyclopropane ring formation or carboxylation steps .
  • Steric Effects : The bulky Boc group can direct regioselectivity in subsequent reactions (e.g., alkylation or acylation) by hindering access to specific sites. For example, in coupling reactions, the Boc group may force reagents to interact with the cyclopropane-carboxylic acid moiety preferentially .
  • Deprotection : Boc removal (e.g., using TFA in DCM) must be carefully timed to avoid destabilizing the strained cyclopropane ring .

Advanced: What experimental approaches optimize enantiomeric purity in cyclopropane-carboxylic acid derivatives?

Methodological Answer:
Enantiomeric purity is critical for biological activity studies. Key strategies include:

  • Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams during cyclopropanation to induce asymmetry .
  • Asymmetric Catalysis : Chiral Ru or Ir catalysts in cyclopropanation reactions (e.g., [Ru(COD)Cl₂] with BINAP ligands) can achieve >90% enantiomeric excess (ee) .
  • Dynamic Resolution : Combine kinetic resolution (e.g., enzymatic hydrolysis of esters) with racemization inhibitors to isolate the desired (1R,2S) isomer .

Advanced: How does the cyclopropane ring strain affect the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Cyclopropane’s ring strain (∼27 kcal/mol) increases susceptibility to ring-opening reactions. Stability assays should include:

  • pH Studies : Monitor degradation via HPLC at pH 2–10. Acidic conditions may protonate the carboxylate, accelerating ring-opening via nucleophilic attack .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Storage at ≤−20°C under inert gas (N₂/Ar) is recommended for long-term stability .
  • Light Sensitivity : UV-Vis spectroscopy can detect photooxidation products, necessitating amber vials for light-sensitive intermediates .

Basic: What analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR with NOESY/ROESY to confirm trans configuration (e.g., coupling constants J = 5–8 Hz for adjacent cyclopropane protons) .
  • X-ray Crystallography : Definitive structural confirmation, particularly for resolving ambiguities in chiral centers .
  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to quantify enantiomeric purity (>98% ee required for pharmacological studies) .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar cyclopropane derivatives?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurities. Mitigation steps:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and buffer systems (e.g., PBS at pH 7.4) .
  • Impurity Profiling : LC-MS to identify trace byproducts (e.g., ring-opened dienes) that may antagonize biological activity .
  • Meta-Analysis : Compare IC₅₀ values across literature, adjusting for molecular descriptors (e.g., logP, polar surface area) using QSAR models .

Basic: What are the key considerations for designing enzyme inhibition assays using this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., proteases or lipases) that accommodate the cyclopropane’s rigidity .
  • Substrate Competition : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition kinetics (Ki) via fluorescence quenching .
  • Control Experiments : Include a Boc-deprotected analog to assess the protective group’s impact on binding affinity .

Advanced: What computational methods predict the conformational flexibility of the piperidin-2-ylmethyl substituent in solution?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Run in explicit solvent (e.g., water/ethanol) using AMBER or CHARMM force fields to model torsional angles and hydrogen bonding .
  • QM/MM Calculations : Combine DFT (B3LYP/6-31G*) with molecular mechanics to map energy barriers for piperidine ring puckering .
  • NOE Restraints : Integrate NMR-derived distance constraints into conformational sampling algorithms (e.g., CYANA) .

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